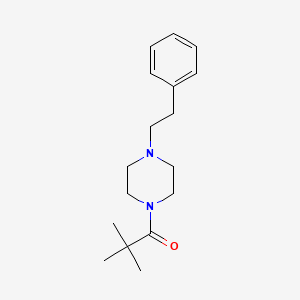
1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine, also known as DPI-3290, is a piperazine derivative that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound has been studied for its ability to modulate the activity of certain receptors in the brain, leading to its potential use in treating various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. The compound has been shown to selectively bind to certain receptors, leading to the activation or inhibition of specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine can have a range of biochemical and physiological effects, depending on the specific receptors that it interacts with. These effects may include changes in neurotransmitter release, alterations in synaptic plasticity, and modulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine is its selectivity for certain receptors, which allows for more targeted research and potential therapeutic applications. However, the compound's limited solubility in aqueous solutions can make it difficult to use in certain experiments, and its high cost may also be a limiting factor.
Direcciones Futuras
There are several potential future directions for research involving 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine. One area of interest is the compound's potential use in the treatment of addiction, particularly for drugs such as cocaine and opioids. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications for various neurological disorders.
Métodos De Síntesis
The synthesis of 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine involves the reaction of 1-(2,2-dimethylpropanoyl)piperazine with 2-phenylethylamine. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, in an organic solvent such as ethanol or methanol. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. The compound has been shown to modulate the activity of certain receptors in the brain, including the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)16(20)19-13-11-18(12-14-19)10-9-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKALFLNOWTIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)
![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine](/img/structure/B5151529.png)

![2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5151545.png)
![1-[3-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5151548.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151550.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5151552.png)
![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)